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molecular formula C8H10N2O2 B1295676 4-Ethyl-2-nitroaniline CAS No. 3663-35-2

4-Ethyl-2-nitroaniline

Cat. No. B1295676
M. Wt: 166.18 g/mol
InChI Key: RUQAPQLDPWSAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270309

Procedure details

To acetic anhydride (160 ml) at room temperature was added 4-ethylaniline (30 g) over 15 minutes with stirring. The mixture was cooled to 10° C. and concentrated nitric acid (45 ml) was added very slowly, keeping the reaction temperature to below 14° C. The mixture was warmed to room temperature over one hour, poured into ice-water and the resultant yellow solid was filtered off and dried. This was added to dioxan (100 ml), followed by 6M hydrochloric acid (100ml), the solution heated to 70° C. for 3 hr, poured into water, and 1M sodium hydroxide added until pH 10. The product was extracted into ethyl acetate which was then washed with water, brine, dried over magnesium sulphate and solvent removed under vacuum to give 4-ethyl-2-nitroaniline (28.4 g). δ (60 MHz CDCl3) 1.2 (3H, t, CH3), 2.5 (2H, q, CH2). 6.3 (2H. bs, NH2 ) and 6.6 to 7.8 (3H, m, ArH).
Quantity
45 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].[N+:10]([O-])([OH:12])=[O:11]>C(OC(=O)C)(=O)C>[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(C)C1=CC=C(N)C=C1
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to below 14° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature over one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resultant yellow solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
This was added to dioxan (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated to 70° C. for 3 hr
Duration
3 h
ADDITION
Type
ADDITION
Details
poured into water, and 1M sodium hydroxide
ADDITION
Type
ADDITION
Details
added until pH 10
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate which
WASH
Type
WASH
Details
was then washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate and solvent
CUSTOM
Type
CUSTOM
Details
removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=C(N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 28.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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